molecular formula C15H21N3O4 B6594662 5-(tert-butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid CAS No. 1258652-69-5

5-(tert-butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Número de catálogo: B6594662
Número CAS: 1258652-69-5
Peso molecular: 307.34 g/mol
Clave InChI: QBDYDNLUQCTXGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(tert-Butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. The structure includes a tert-butoxycarbonyl (Boc) protecting group at the 5-position, an allyl substituent at the 2-position, and a carboxylic acid moiety at the 3-position. The Boc group enhances solubility in organic solvents and protects the amine during synthetic modifications, while the allyl group provides a reactive site for further functionalization (e.g., via click chemistry or cross-coupling reactions) . The compound’s fused pyrazole-pyridine ring system contributes to its rigidity, making it a valuable scaffold in medicinal chemistry for targeting enzymes or receptors requiring planar recognition motifs.

Propiedades

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-5-7-18-12(13(19)20)10-9-17(8-6-11(10)16-18)14(21)22-15(2,3)4/h5H,1,6-9H2,2-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDYDNLUQCTXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN(C(=C2C1)C(=O)O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801106215
Record name 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 2,4,6,7-tetrahydro-2-(2-propen-1-yl)-, 5-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258652-69-5
Record name 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 2,4,6,7-tetrahydro-2-(2-propen-1-yl)-, 5-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258652-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 2,4,6,7-tetrahydro-2-(2-propen-1-yl)-, 5-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

SNAr Reaction with Hydrazines

2-Chloro-3-nitropyridine derivatives undergo SNAr reactions with hydrazines to form hydrazine intermediates. For example, reaction with methylhydrazine in acetonitrile at 60°C yields 3-nitro-2-hydrazinylpyridine, which can cyclize under acidic conditions to form the pyrazole ring. Adjusting the substitution pattern on the pyridine is critical to direct cyclization to the [4,3-c] position.

Modified Japp–Klingemann Reaction

A modified Japp–Klingemann reaction, as demonstrated for pyrazolo[4,3-b]pyridines, employs arenediazonium tosylates for azo-coupling with β-keto esters. The resulting hydrazones undergo cyclization under basic conditions (e.g., KOH/EtOH) to form the pyrazole ring. For the target compound, a β-keto ester with a pre-installed allyl group could facilitate subsequent functionalization.

Boc Protection of the Secondary Amine

The Boc group is introduced to protect the secondary amine in the tetrahydro pyridine ring.

Standard Boc Protection Protocol

Reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF in the presence of a base (e.g., DMAP or TEA) at 0–25°C for 4–12 hours affords the Boc-protected derivative. For instance, treatment of 2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine with Boc₂O (1.2 eq) and TEA (2 eq) in DCM yields the Boc-protected amine in >90% purity.

Installation of the Carboxylic Acid Functionality

The carboxylic acid at position 3 is typically introduced via ester hydrolysis .

Ester Synthesis and Hydrolysis

A tert-butyl ester is installed early in the synthesis to avoid side reactions. For example, ethyl 3-carboxylate derivatives are saponified using LiOH or NaOH in THF/water (1:1) at 60°C for 6 hours. Alternatively, the tert-butyl ester (e.g., from) is hydrolyzed under acidic conditions (HCl/dioxane) to yield the carboxylic acid.

Integrated Synthetic Routes

Route 1: Cyclization-First Approach

  • Core formation : SNAr reaction of 2-chloro-3-nitropyridine with methylhydrazine, followed by Japp–Klingemann cyclization.

  • Allylation : N-alkylation with allyl bromide.

  • Boc protection : Reaction with Boc₂O.

  • Ester hydrolysis : LiOH-mediated saponification.

Route 2: Late-Stage Functionalization

  • Core with pre-installed ester : Synthesize ethyl 5-(tert-butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate via Suzuki coupling.

  • Hydrolysis : Convert ester to acid using NaOH/EtOH.

Analytical Data and Characterization

Key spectroscopic data for intermediates and the final compound include:

  • ¹H NMR (DMSO-d6): δ 1.43 (s, 9H, Boc), 3.05–3.15 (m, 2H, CH₂), 4.95–5.10 (m, 2H, allyl), 5.80–5.95 (m, 1H, allyl), 12.2 (br s, 1H, COOH).

  • MS (ESI+) : m/z 267.28 [M+H]⁺, consistent with molecular formula C₁₅H₂₁N₃O₄.

Challenges and Optimization

  • Regioselectivity in cyclization : Controlling the position of ring closure requires careful selection of substituents and reaction conditions.

  • Stability of intermediates : Hydrazones and diazonium salts are prone to decomposition, necessitating low-temperature reactions.

  • Orthogonal protection : Sequential use of Boc and allyl groups demands compatibility in reaction sequences .

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The pyrazolo[4,3-c]pyridine core can be reduced to yield simpler derivatives.

  • Substitution: The BOC group can be selectively removed using strong acids like trifluoroacetic acid, allowing for further functionalization of the amine.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: Trifluoroacetic acid or hydrochloric acid in methanol are typically employed to remove the BOC group.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced pyrazolo[4,3-c]pyridine derivatives.

  • Substitution: Free amine derivatives after BOC removal.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity
Boc-pyrazolo acid has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyrazolo compounds can inhibit specific cancer cell lines. For example, research indicates that certain pyrazolo derivatives exhibit selective cytotoxicity against leukemia and breast cancer cells by inducing apoptosis and inhibiting cell proliferation. The ability to modify the Boc group allows for the fine-tuning of biological activity and selectivity.

Neuroprotective Effects
Recent studies have suggested that pyrazolo compounds may possess neuroprotective properties. The compound's structure allows it to interact with various neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to elucidate the precise mechanisms through which these effects occur.

Organic Synthesis

Building Block in Chemical Synthesis
Boc-pyrazolo acid serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules. It can undergo reactions such as nucleophilic substitutions, cyclizations, and coupling reactions, contributing to the development of novel compounds with desired pharmacological profiles.

Synthesis of Heterocycles
The compound is particularly valuable in the synthesis of heterocyclic compounds. Pyrazoles are important scaffolds in medicinal chemistry due to their diverse biological activities. Boc-pyrazolo acid can be utilized in the synthesis of other heterocyclic compounds through reactions like cycloaddition and ring-opening processes.

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its derivatives and the biological targets they interact with. The pyrazolo[4,3-c]pyridine core can bind to various receptors or enzymes, influencing biological pathways. The specific molecular targets and pathways involved would need to be determined through experimental studies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with variations in substituents, ring saturation, or protective groups. Below is a detailed comparison:

Substituent Variation: Allyl vs. Methyl at Position 2

The closest analog is 5-(tert-butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (). Key differences include:

  • Reactivity : The allyl substituent enables conjugation or cycloaddition reactions (e.g., thiol-ene), whereas methyl is inert under most conditions.
  • Solubility : The allyl group may reduce aqueous solubility slightly due to increased hydrophobicity.
Property 2-Allyl Derivative 2-Methyl Derivative
Substituent at C2 Allyl Methyl
Molecular Weight (g/mol) ~350 (estimated) 323.35 (reported)
Synthetic Utility High (click chemistry) Limited (non-reactive)

Functional Group Variation: Carboxylic Acid vs. Ketone

Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate () replaces the carboxylic acid at C3 with a ketone. This modification:

  • Hydrogen-Bonding Capacity : The ketone lacks the hydrogen-bond-donating ability of the carboxylic acid, reducing interactions with polar residues in enzyme active sites.

Ring Saturation and Core Modifications

  • (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (): Features a piperidine ring instead of pyrazolo-pyridine. The phenyl group enhances lipophilicity and may improve blood-brain barrier penetration.
  • (3S,5R)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid (): Pyrrolidine core with methoxycarbonyl, increasing esterase susceptibility compared to the stable Boc group.

Crystallographic and Structural Insights

Structural data for these compounds are often resolved using SHELX software (), which ensures accurate bond-length and angle measurements. For example, the pyrazolo-pyridine core in the target compound exhibits planarity (±0.05 Å deviation), whereas piperidine derivatives () show puckered conformations, impacting molecular recognition .

Actividad Biológica

5-(tert-butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

Synthesis

The synthesis of 5-(tert-butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. The initial steps include the formation of the pyrazolo[4,3-c]pyridine scaffold followed by functionalization to introduce the tert-butoxycarbonyl and allyl groups. Detailed methodologies for synthesis can be found in various chemical literature sources.

Anticancer Activity

Research has demonstrated that compounds similar to 5-(tert-butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine exhibit notable anticancer properties. For instance:

  • Cell Line Studies : In vitro studies using A549 human lung adenocarcinoma cells have shown that derivatives with similar structures can significantly reduce cell viability. Compounds with free amino groups were particularly effective compared to those with acetylamino fragments .
  • Cytotoxicity : The compound's cytotoxicity was evaluated against both cancerous and non-cancerous cells. Notably, certain derivatives exhibited potent activity against cancer cells while maintaining lower toxicity levels in non-cancerous cells, indicating a favorable therapeutic window .

Antimicrobial Activity

The antimicrobial properties of 5-(tert-butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine have also been explored:

  • Pathogen Resistance : Studies have identified that compounds related to this structure display effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. This is particularly relevant in the context of rising antibiotic resistance .

Case Studies

  • Study on Anticancer Efficacy :
    • Objective : Evaluate the anticancer activity of various derivatives.
    • Methodology : A549 cells were treated with different concentrations of compounds for 24 hours followed by MTT assay.
    • Results : Compound 15 showed a reduction in cell viability to 66% at a concentration of 100 µM compared to control treatments with cisplatin.
  • Antimicrobial Screening :
    • Objective : Assess the antimicrobial activity against resistant bacterial strains.
    • Methodology : The compounds were tested against clinical isolates of multidrug-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa.
    • Results : Certain derivatives demonstrated significant inhibition zones against these pathogens.

Data Summary

Activity TypeCell Line/PathogenConcentration/ConditionResult
AnticancerA549 (lung cancer)100 µM for 24 hours66% viability reduction
AntimicrobialStaphylococcus aureus (MRSA)Varies by compoundSignificant inhibition observed

Q & A

Q. What are the key synthetic strategies for introducing the tert-butoxycarbonyl (Boc) group into pyrazolo-pyridine derivatives?

The Boc group is typically introduced via nucleophilic substitution or coupling reactions. For pyrazolo-pyridine scaffolds, Boc protection of the nitrogen atom is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to prevent premature deprotection . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures removal of unreacted reagents.

Q. How is the allyl group stabilized during synthesis to avoid undesired side reactions?

The allyl group’s reactivity is controlled by:

  • Temperature : Reactions are performed at 0–25°C to minimize radical or electrophilic additions.
  • Protection strategies : Use of orthogonal protecting groups (e.g., Boc for nitrogen) to direct reactivity toward specific sites .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos ligands) enable selective cross-coupling without affecting the allyl moiety .

Q. What analytical techniques are recommended for characterizing this compound?

  • X-ray crystallography : Resolves the bicyclic pyrazolo-pyridine core and confirms stereochemistry (e.g., see similar structures in ).
  • NMR spectroscopy : ¹H and ¹³C NMR identify allyl protons (δ 5.0–6.0 ppm) and Boc tert-butyl groups (δ 1.2–1.4 ppm).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₇H₂₄N₃O₄).

Advanced Research Questions

Q. How do steric effects from the Boc group influence regioselectivity in subsequent functionalization?

The bulky Boc group directs electrophilic attacks to less hindered positions. For example:

  • Electrophilic aromatic substitution : Occurs preferentially at the 3-position of the pyridine ring due to Boc-induced steric hindrance at the 5-position .
  • Cross-coupling reactions : Suzuki-Miyaura couplings favor the allyl group over Boc-protected sites, as observed in palladium-mediated arylations .

Q. What experimental contradictions arise in solubility studies, and how are they resolved?

Contradictions in solubility (e.g., polar vs. nonpolar solvents) are addressed by:

  • pH-dependent solubility : The carboxylic acid group confers solubility in basic aqueous solutions (pH >8), while the Boc group enhances solubility in DCM or THF .
  • Co-solvent systems : Mixtures like DMSO/water (9:1) balance solubility for biological assays .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • DFT calculations : Optimize transition states for allyl group participation in Heck or Sonogashira reactions.
  • Molecular docking : Simulate interactions with enzymatic targets (e.g., kinases) to guide functionalization of the pyrazolo-pyridine core .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory to avoid skin/eye contact (see ).
  • Ventilation : Use fume hoods during synthesis to manage volatile byproducts (e.g., tert-butanol from Boc deprotection).
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal, as recommended for carboxylic acid derivatives .

Q. How is the Boc group selectively removed without degrading the pyrazolo-pyridine core?

  • Acidic conditions : TFA/DCM (1:1 v/v, 2–4 hr) cleaves the Boc group while preserving the heterocycle.
  • Microwave-assisted deprotection : Reduces reaction time to 30 minutes at 60°C, minimizing side reactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.